molecular formula C18H29N7O B5550473 1-(4-ethyl-5-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine

1-(4-ethyl-5-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine

Cat. No. B5550473
M. Wt: 359.5 g/mol
InChI Key: OUSOMIRFYHQJPI-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemically complex molecules that typically exhibit a broad range of biological activities and chemical properties due to their diverse functional groups. These types of compounds are often synthesized and analyzed for their potential applications in various fields, including medicinal chemistry, due to their interaction with biological molecules and potential therapeutic effects.

Synthesis Analysis

Synthetic approaches for similar compounds often involve multi-step synthesis processes that include techniques such as cyclocondensation, reductive amination, and N-alkylation. For example, the synthesis of related triazine and pyrazole derivatives involves the stepwise construction of the molecule, utilizing intermediates such as hydrazine hydrate and ethyl acetoacetate, followed by specific reactions to introduce additional functional groups or modify the molecular structure (Muthineni et al., 2016).

Molecular Structure Analysis

Molecular structure investigations of similar compounds are typically carried out using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. These analyses reveal details about the molecular geometry, intermolecular interactions, and electronic properties, which are crucial for understanding the compound's behavior and reactivity (Shawish et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. Studies on similar molecules have explored their potential as ligands for receptors or as substrates in various chemical reactions. For instance, certain pyrazole derivatives have been synthesized and evaluated for their receptor binding affinities, indicating their potential as pharmacologically active agents (Fang-wei, 2013).

Scientific Research Applications

Dopamine Receptor Ligands

Compounds with structural features similar to "1-(4-ethyl-5-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine" have been studied for their affinity and selectivity towards dopamine receptors, particularly the D4 subtype. These studies highlight the significance of structural modifications in enhancing receptor affinity and selectivity, providing a foundation for the development of therapeutic agents targeting neurological disorders associated with dopamine dysregulation (Rowley et al., 1997).

Antimicrobial Activity

Research into pyrazole and triazine derivatives, which share a core structure with the compound , reveals their potential as antimicrobial agents. These studies demonstrate the synthesis and evaluation of these derivatives against various microorganisms, suggesting their application in addressing drug-resistant infections (Sharma et al., 2017).

Antibacterial and Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown significant antibacterial efficacy and biofilm inhibition activities. These findings underscore the potential of such compounds in the development of new antibacterial agents capable of targeting resistant strains and biofilm-associated infections (Mekky & Sanad, 2020).

Antitumor Agents

The synthesis of pyrazolylpyridines and related heterocyclic compounds has been explored for their anticancer properties. Research indicates that some of these compounds exhibit high activity against specific cancer cell lines, highlighting their potential in cancer therapy (Abdallah et al., 2017).

properties

IUPAC Name

1-[4-[5-[(dimethylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]piperidin-1-yl]-2-(3-methylpyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N7O/c1-5-25-16(12-22(3)4)19-20-18(25)15-7-9-23(10-8-15)17(26)13-24-11-6-14(2)21-24/h6,11,15H,5,7-10,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSOMIRFYHQJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1C2CCN(CC2)C(=O)CN3C=CC(=N3)C)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethyl-5-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine

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